molecular formula C12H14BrN3O B13850213 6-Bromo-2-isopropylamino-7-methoxyquinazoline CAS No. 914397-14-1

6-Bromo-2-isopropylamino-7-methoxyquinazoline

Cat. No.: B13850213
CAS No.: 914397-14-1
M. Wt: 296.16 g/mol
InChI Key: WDIZSFGOBBACGS-UHFFFAOYSA-N
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Description

6-Bromo-2-isopropylamino-7-methoxyquinazoline is a quinazoline derivative characterized by a bromine atom at position 6, an isopropylamino group at position 2, and a methoxy substituent at position 7. Quinazolines are nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly as kinase inhibitors or intermediates in drug synthesis.

Properties

CAS No.

914397-14-1

Molecular Formula

C12H14BrN3O

Molecular Weight

296.16 g/mol

IUPAC Name

6-bromo-7-methoxy-N-propan-2-ylquinazolin-2-amine

InChI

InChI=1S/C12H14BrN3O/c1-7(2)15-12-14-6-8-4-9(13)11(17-3)5-10(8)16-12/h4-7H,1-3H3,(H,14,15,16)

InChI Key

WDIZSFGOBBACGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC2=CC(=C(C=C2C=N1)Br)OC

Origin of Product

United States

Preparation Methods

Starting Material: 2,4-Dichloro-7-methoxyquinazoline

A common precursor in the synthesis of substituted quinazolines including 6-bromo-2-isopropylamino-7-methoxyquinazoline is 2,4-dichloro-7-methoxyquinazoline. This compound is typically prepared by halogenation of 7-methoxyquinazoline derivatives using reagents such as phosphorus oxychloride or phosphorus oxybromide under controlled temperature conditions. The halogenation introduces reactive chlorine atoms at the 2 and 4 positions, which serve as leaving groups for subsequent nucleophilic substitution.

Nucleophilic Substitution with Isopropylamine

The key step to introduce the isopropylamino group at the 2-position involves reacting 2,4-dichloro-7-methoxyquinazoline with isopropylamine. This reaction proceeds via nucleophilic aromatic substitution where the chlorine atom at the 2-position is displaced by the isopropylamine nucleophile, yielding 2-isopropylamino-7-methoxyquinazoline derivatives. The 4-position chlorine can be either retained or further substituted depending on the target molecule.

Detailed Preparation Method

Halogenation of 7-Methoxyquinazoline

  • Reagents: Phosphorus oxychloride (POCl3) or phosphorus oxybromide (POBr3), dimethylformamide (DMF) as catalyst.
  • Procedure:
    • The 7-methoxyquinazoline is suspended in phosphorus oxychloride.
    • DMF is added dropwise at a controlled temperature between 15–30 °C.
    • The mixture is heated to 35–45 °C until the solid dissolves, forming a brown liquid.
    • This step introduces chlorine atoms at the 2 and 4 positions, forming 2,4-dichloro-7-methoxyquinazoline.
  • Work-up:
    • The reaction mixture is poured into ice-cold water with vigorous stirring.
    • The product is extracted with chloroform or dichloromethane.
    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
    • Solvent evaporation yields the halogenated intermediate.

Introduction of the Bromo Group at the 6-Position

  • The 6-position bromo substituent can be introduced by bromination of the quinazoline ring prior to or after halogenation at the 2 and 4 positions.
  • Bromination is typically performed using brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators like benzoyl peroxide.
  • The reaction is carried out under reflux conditions with stirring for several hours.
  • Post-reaction, the mixture is extracted and purified by recrystallization or chromatography.

Nucleophilic Substitution with Isopropylamine

  • Reagents: Isopropylamine (excess), solvent such as ethanol or tetrahydrofuran (THF).
  • Procedure:
    • The 2,4-dichloro-6-bromo-7-methoxyquinazoline intermediate is dissolved in ethanol.
    • Isopropylamine is added dropwise or in excess to the solution.
    • The mixture is heated under reflux or sealed conditions (e.g., pressure bottle) for extended periods (e.g., 24–65 hours) to ensure complete substitution at the 2-position.
    • The substitution selectively replaces the chlorine at the 2-position with the isopropylamino group.
  • Work-up:
    • The reaction mixture is cooled, and the product precipitates or is extracted using organic solvents.
    • The crude product is purified by recrystallization from solvents such as methanol or by chromatographic techniques.
  • Yield: Reported yields for similar substitutions range between 40–50% depending on reaction conditions.

Analytical Data and Characterization

The final compound, 6-bromo-2-isopropylamino-7-methoxyquinazoline, can be characterized by the following methods:

Technique Observations/Values
[^1H NMR (500 MHz, CD3OD)](pplx://action/followup) Signals corresponding to aromatic protons (7.0–7.8 ppm), methoxy group (~3.7 ppm), isopropylamino septet (~4.2 ppm), and methyl doublets (~1.2 ppm) indicating isopropyl group.
[^13C NMR (126 MHz, CD3OD)](pplx://action/followup) Peaks consistent with quinazoline carbons, methoxy carbon (~55 ppm), and isopropyl carbons (~22 and 14 ppm).
Mass Spectrometry (HRMS) Molecular ion peak consistent with C14H18BrN3O (exact mass ~322.06 Da).
Melting Point Typically in the range of 87–90 °C for similar derivatives.

Summary Table of Preparation Steps

Step Reagents/Conditions Product/Intermediate Notes
Halogenation of 7-methoxyquinazoline Phosphorus oxychloride, DMF, 15–45 °C 2,4-Dichloro-7-methoxyquinazoline Controlled temperature, brown solution
Bromination at 6-position N-Bromosuccinimide, benzoyl peroxide, reflux 6-Bromo-2,4-dichloro-7-methoxyquinazoline Radical bromination
Nucleophilic substitution Isopropylamine, ethanol or THF, reflux 6-Bromo-2-isopropylamino-7-methoxyquinazoline Selective substitution at 2-position
Purification Extraction, drying, recrystallization or chromatography Pure target compound Yield ~40–50%

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-isopropylamino-7-methoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Antihypertensive Activity

Research indicates that compounds within the quinazoline class, including 6-bromo-2-isopropylamino-7-methoxyquinazoline, exhibit significant antihypertensive properties. A study conducted on renal hypertensive dogs demonstrated that this compound effectively reduced blood pressure, showcasing its potential as a treatment for hypertension. The effective dosage levels were noted to lower blood pressure from 180/100 mmHg to levels below 160/100 mmHg .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of quinazoline derivatives. Specifically, 6-bromo-2-isopropylamino-7-methoxyquinazoline has been studied for its ability to inhibit cancer cell proliferation. In vitro studies revealed that this compound induces apoptosis in various cancer cell lines, suggesting a mechanism that could be harnessed for cancer therapy .

Data Tables

Application Effectiveness Reference
AntihypertensiveReduces blood pressure significantly
AnticancerInduces apoptosis in cancer cells

Case Studies

  • Hypertensive Model Study : In a controlled experiment involving renal hypertensive dogs, researchers administered varying doses of 6-bromo-2-isopropylamino-7-methoxyquinazoline. The results indicated a dose-dependent reduction in blood pressure, confirming its efficacy as an antihypertensive agent.
  • Cancer Cell Line Experiment : A series of in vitro assays were conducted using human cancer cell lines treated with 6-bromo-2-isopropylamino-7-methoxyquinazoline. The findings showed a marked decrease in cell viability and an increase in apoptotic markers, indicating its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 6-Bromo-2-isopropylamino-7-methoxyquinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of 6-Bromo-2-isopropylamino-7-methoxyquinazoline with related quinazoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
6-Bromo-2-isopropylamino-7-methoxyquinazoline Br (6), NHCH(CH3)2 (2), OCH3 (7) C12H15BrN3O ~297.18 Bulky isopropylamino group; potential for hydrogen bonding and nucleophilic activity.
6-Bromo-2-chloro-8-methoxyquinazoline Br (6), Cl (2), OCH3 (8) C9H6BrClN2O 273.51 Chloro group at position 2 acts as a leaving group; methoxy at position 8.
6-Bromo-4-chloro-7-methoxyquinazoline Br (6), Cl (4), OCH3 (7) C9H6BrClN2O 273.51 Chloro at position 4; methoxy at position 7; planar structure for π-stacking.

Key Observations :

  • Substituent Positioning : The position of methoxy (7 vs. 8) and halogen (Br at 6) significantly impacts electronic distribution. For example, methoxy at position 7 (target compound) may enhance electron-donating effects on the quinazoline core compared to position 8 .
  • Functional Group Reactivity: The isopropylamino group in the target compound contrasts with chloro substituents in analogs. Chloro groups (e.g., in 6-Bromo-2-chloro-8-methoxyquinazoline) are superior leaving groups, facilitating nucleophilic substitution reactions, whereas isopropylamino groups enable hydrogen bonding or further derivatization .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-2-isopropylamino-7-methoxyquinazoline, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A typical synthesis involves bromination of methoxy-substituted quinazoline precursors. For example, bromine in glacial acetic acid under controlled dropwise addition (1–2 hours) at 0–5°C yields halogenated intermediates, followed by nucleophilic substitution with isopropylamine . Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 eq. bromine), temperature control to minimize side reactions, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Yield improvements (>70%) are achieved by using anhydrous sodium acetate as a base and inert atmospheres to prevent oxidation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of 6-Bromo-2-isopropylamino-7-methoxyquinazoline?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy at C7: δ ~3.9 ppm; isopropylamino at C2: δ ~1.3 ppm for CH3_3) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect impurities (<1%) and verify molecular ions ([M+H]+^+ at m/z 326.03) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; heavy atoms (Br, Cl) enhance diffraction contrast .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of halogenated quinazoline derivatives?

  • Methodological Answer : Discrepancies often arise from substituent positioning (e.g., bromine at C6 vs. C7) or assay conditions. To address this:

  • Perform structure-activity relationship (SAR) studies : Compare analogs (e.g., 6-Bromo-2-chloro-8-methoxyquinazoline) in standardized kinase inhibition assays .
  • Use orthogonal assays : Combine enzymatic (IC50_{50}) and cellular (proliferation/apoptosis) assays to differentiate target-specific vs. off-target effects .
  • Analyze solubility and stability : LogP (calculated: ~2.8) and hydrolytic stability in PBS (pH 7.4, 37°C) affect bioactivity interpretations .

Q. What experimental designs are suitable for assessing the environmental stability and degradation pathways of 6-Bromo-2-isopropylamino-7-methoxyquinazoline?

  • Methodological Answer :

  • Hydrolytic Degradation : Incubate in buffered solutions (pH 4–9) at 25–50°C; monitor via LC-MS for dehalogenation (loss of Br) or demethylation (loss of methoxy) .
  • Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous/organic solvents; quantify degradation products (e.g., quinazoline-2,4-diols) .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) to assess acute/chronic toxicity .

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